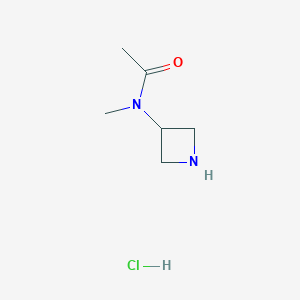

N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Description

Properties

IUPAC Name |

N-(azetidin-3-yl)-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5(9)8(2)6-3-7-4-6;/h6-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRZDNKDFGOBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693510 | |

| Record name | N-(Azetidin-3-yl)-N-methylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935668-15-8 | |

| Record name | N-(Azetidin-3-yl)-N-methylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(azetidin-3-yl)-N-methylacetamide hydrochloride (CAS 935668-15-8): A Privileged Scaffold in Modern Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-(azetidin-3-yl)-N-methylacetamide hydrochloride, designated by CAS number 935668-15-8, represents a fascinating small molecule built upon the increasingly important azetidine framework. While detailed public domain data on this specific compound remains scarce, its structural motifs suggest significant potential as a building block or lead compound in drug discovery. This technical guide will provide a comprehensive overview of the available information for this compound and, more broadly, will leverage data from analogous structures to present a scientifically grounded perspective on its synthesis, characterization, and potential therapeutic applications. By examining the well-established role of the azetidine scaffold in medicinal chemistry, this document aims to equip researchers with the foundational knowledge and hypothetical frameworks necessary to explore the potential of this and related molecules.

Introduction: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug design.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[1][2] Unlike more flexible aliphatic chains or larger ring systems, the constrained nature of the azetidine ring allows for precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions.[2]

Azetidine-containing compounds often exhibit improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility, which are desirable attributes for drug candidates.[3] This has led to their incorporation into a range of biologically active molecules, including enzyme inhibitors and modulators of G-protein coupled receptors (GPCRs).[4] Notably, azetidine derivatives have been successfully developed as inhibitors for targets such as dipeptidyl peptidase IV (DPP IV) and Signal Transducer and Activator of Transcription 3 (STAT3).[5][6] Furthermore, the unique properties of the azetidine scaffold have made it a valuable component in the design of therapeutics targeting the Central Nervous System (CNS).[7][8]

Physicochemical Properties of this compound

While extensive experimental data for this compound is not publicly available, its basic chemical properties have been reported by various suppliers. A summary of this information is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 935668-15-8 | [9][] |

| Molecular Formula | C₆H₁₃ClN₂O | [9][11] |

| Molecular Weight | 164.63 g/mol | [9][][11] |

| IUPAC Name | N-(azetidin-3-yl)-N-methylacetamide;hydrochloride | [9] |

| Canonical SMILES | CC(=O)N(C)C1CNC1.Cl | [9][] |

| InChI Key | CLRZDNKDFGOBEF-UHFFFAOYSA-N | [9][][11] |

Synthesis and Purification: A Hypothetical Framework

Detailed, peer-reviewed synthesis protocols for this compound are not currently available in the public domain. However, based on established synthetic methodologies for N-acyl azetidines, a plausible synthetic route can be proposed. The following section outlines a hypothetical, multi-step synthesis designed to be a self-validating system with clear causality behind the experimental choices.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would involve the N-acetylation of a suitable protected azetidine precursor, followed by deprotection. A possible retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Reductive Amination to form N-methyl-1-protected-azetidin-3-amine

This step introduces the N-methyl group via reductive amination of a protected azetidin-3-one. The choice of a protecting group, such as tert-butoxycarbonyl (Boc), is crucial for preventing unwanted side reactions at the azetidine nitrogen.

-

To a solution of N-Boc-azetidin-3-one (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add methylamine (as a solution in a compatible solvent, ~1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C and add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents), portion-wise. The use of NaBH(OAc)₃ is advantageous as it is less reactive towards the ketone starting material and selectively reduces the iminium intermediate.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-N-methylazetidin-3-amine.

Step 2: Acetylation to form N-(1-Boc-azetidin-3-yl)-N-methylacetamide

This step introduces the acetyl group to the secondary amine.

-

Dissolve the purified N-Boc-N-methylazetidin-3-amine (1 equivalent) in an anhydrous aprotic solvent like dichloromethane.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (~1.5 equivalents), to the solution.

-

Cool the mixture to 0 °C and add acetyl chloride or acetic anhydride (~1.2 equivalents) dropwise. The use of an acid scavenger is essential to neutralize the HCl or acetic acid byproduct.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by flash chromatography if necessary.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

Dissolve the N-(1-Boc-azetidin-3-yl)-N-methylacetamide in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane, ~2-3 equivalents) dropwise at 0 °C.

-

Stir the mixture at room temperature. The product should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Caption: Hypothetical workflow for the synthesis of the target compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would be used to confirm the presence of all protons and their respective chemical environments. Expected signals would include those for the acetyl methyl group, the N-methyl group, and the diastereotopic protons of the azetidine ring.

-

¹³C NMR: Would be used to identify all unique carbon atoms, including the carbonyl carbon of the amide and the carbons of the azetidine ring.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for confirming the connectivity of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC would be the primary method for assessing the purity of the final compound. A reverse-phase method coupled with a UV detector would likely be suitable. For a hydrochloride salt, an aqueous two-phase system could be employed for separation and analysis.[13]

Potential Applications in Drug Discovery

Given the prevalence of the azetidine scaffold in bioactive molecules, this compound could serve as a valuable building block or starting point for several therapeutic areas.

Enzyme Inhibition

The N-acyl azetidine motif is present in inhibitors of various enzymes. For instance, azetidine-based compounds have shown potent inhibitory activity against STAT3, a key protein in cancer signaling pathways.[6] The N-methylacetamide group could potentially interact with the active site of target enzymes.

Caption: Potential inhibition of the JAK-STAT signaling pathway by an azetidine-based compound.

CNS-Active Agents

The rigid azetidine scaffold can improve blood-brain barrier penetration, making it attractive for CNS drug discovery.[8] Azetidine derivatives have been investigated for their potential as antidepressants and other CNS-active agents.[14] The N-methylacetamide functionality could be modified to modulate activity at various CNS targets.

Conclusion

This compound is a small molecule of interest due to its incorporation of the medicinally important azetidine scaffold. While specific experimental data for this compound is limited in the public domain, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The hypothetical synthetic and analytical frameworks presented herein offer a robust starting point for researchers interested in this or structurally related molecules. The diverse biological activities associated with the azetidine core suggest that this compound and its derivatives are worthy of further investigation in the ongoing quest for novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound | CAS: 935668-15-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Separation and determination of tetracycline hydrochloride in real water samples using binary small molecule alcohol-salt aqueous two-phase system coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(azetidin-3-yl)-N-methylacetamide hydrochloride structure

<Technical Guide: N-(azetidin-3-yl)-N-methylacetamide Hydrochloride >

A Comprehensive Analysis for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth analysis of this compound, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore its physicochemical properties, detail a robust synthetic pathway and purification strategy, and outline a comprehensive analytical workflow for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to facilitate the effective use of this valuable scaffold in drug discovery programs.

Introduction

1.1 The Azetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in modern drug discovery.[1] Their inherent ring strain, which is greater than that of pyrrolidines but less than aziridines, provides a unique combination of metabolic stability and conformational rigidity.[1][2] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[2] Consequently, the azetidine motif is found in several approved drugs and numerous clinical candidates, where it often serves as a bioisosteric replacement for less favorable groups, improving physicochemical properties such as solubility and metabolic stability.[3][4]

1.2 Introduction to this compound

This compound is a disubstituted azetidine derivative that presents multiple points for diversification, making it a valuable building block for the synthesis of compound libraries. The core structure combines the rigid azetidine ring with an N-methylacetamide group, offering a specific spatial arrangement of hydrogen bond donors and acceptors. The hydrochloride salt form generally ensures improved solubility and stability, making it amenable to a wide range of synthetic and screening conditions.

1.3 Scope and Purpose of this Guide

This guide serves as a comprehensive resource for scientists working with this compound. It aims to provide not just a collection of data, but a cohesive understanding of the molecule's properties, synthesis, and characterization. The protocols and explanations herein are designed to be self-validating, empowering researchers to confidently synthesize, purify, and verify the integrity of this compound for its application in drug discovery pipelines.

Physicochemical Properties and Structure

2.1 Chemical Structure

The structure of this compound consists of a central azetidine ring substituted at the 3-position with an N-methylacetamide group. The azetidine nitrogen is protonated in the hydrochloride salt form.

Figure 1. Chemical Structure of this compound

2.2 Key Physicochemical Data

Quantitative data for this compound are summarized in the table below. These properties are crucial for planning synthetic reactions, purification, and for understanding its potential behavior in biological assays.

| Property | Value | Source(s) |

| CAS Number | 935668-15-8 | [][6] |

| Molecular Formula | C₆H₁₃ClN₂O | [7][8] |

| Molecular Weight | 164.63 g/mol | [6][7] |

| IUPAC Name | N-(azetidin-3-yl)-N-methylacetamide;hydrochloride | [][6] |

| SMILES | CC(=O)N(C)C1CNC1.Cl | [][6] |

| InChI Key | CLRZDNKDFGOBEF-UHFFFAOYSA-N | [][7] |

| Purity | Typically ≥96% | [6][9] |

| Appearance | Liquid (may vary) | [9] |

Synthesis and Purification

The synthesis of 3-substituted azetidines can be challenging due to the ring strain of the four-membered ring.[10] However, several reliable synthetic routes have been developed. Below is a recommended pathway and purification workflow.

3.1 Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps, starting from commercially available precursors. The primary disconnection is at the C-N bond of the amide, suggesting a coupling reaction between a protected 3-aminoazetidine derivative and an acetylating agent.

Caption: Retrosynthetic analysis of the target compound.

3.2 Recommended Synthetic Protocol

This protocol is based on standard organic chemistry transformations and is designed for high yield and purity.

Step 1: N-Acetylation of Boc-Protected Precursor

-

Reactants: Dissolve N-Boc-3-(methylamino)azetidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. The slow addition prevents side reactions and ensures a controlled reaction rate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-(azetidin-3-yl)-N-methylacetamide.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like 1,4-dioxane or diethyl ether.

-

Acidification: Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) in excess (2-3 eq) at 0 °C.

-

Precipitation: The hydrochloride salt should precipitate out of the solution upon stirring. The reaction can be stirred for 1-2 hours at room temperature to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the final product, this compound, under high vacuum.

3.3 Purification and Characterization Workflow

A systematic workflow is essential to ensure the purity and identity of the final compound.

Caption: General workflow for purification and characterization.

Analytical Characterization

Thorough analytical characterization is non-negotiable for any compound intended for drug discovery research.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl group (singlet, ~2.1 ppm), the N-methyl group (singlet, ~3.0 ppm), and the azetidine ring protons (multiplets, ~3.5-4.5 ppm). The azetidine CH proton will likely be a multiplet further downfield. The NH₂⁺ proton of the hydrochloride salt will appear as a broad singlet at a variable chemical shift, typically downfield.

-

¹³C NMR: The carbon NMR will show signals for the carbonyl carbon (~170 ppm), the two methyl carbons (~22 ppm and ~35 ppm), and the carbons of the azetidine ring (~45-60 ppm).

4.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For N-(azetidin-3-yl)-N-methylacetamide, High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the free base (C₆H₁₂N₂O), which has a monoisotopic mass of 128.0950 Da.

4.3 Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. A typical method would involve a reverse-phase C18 column with a gradient elution using water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The purity should be determined by integrating the peak area at a suitable wavelength (e.g., 210 nm).

Applications in Drug Discovery

This compound is not an end-product drug but rather a versatile building block.

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and specific functionality make it an excellent fragment for FBDD campaigns.[2]

-

Scaffold for Library Synthesis: The secondary amine of the azetidine ring provides a reactive handle for further functionalization, allowing for the rapid generation of diverse compound libraries. This is a common strategy in hit-to-lead optimization.

-

Bioisosteric Replacement: The azetidine core can be used to replace other cyclic or acyclic amines to modulate physicochemical properties like lipophilicity (logP), pKa, and metabolic stability.

Handling, Storage, and Safety

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[11][12]

-

Safety: While specific toxicity data for this compound is not widely available, it should be handled with the care afforded to all novel chemical entities. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique structural features, combining a conformationally restricted azetidine ring with a functionalized side chain, provide a solid foundation for the design of novel therapeutics. This guide has provided a comprehensive overview, from synthesis and purification to characterization and application, to empower researchers to fully leverage the potential of this important chemical scaffold.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines - Enamine [enamine.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. chemrxiv.org [chemrxiv.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | CAS: 935668-15-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. sinfoochem.com [sinfoochem.com]

- 9. This compound [cymitquimica.com]

- 10. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 102065-92-9|N-(Azetidin-3-yl)acetamide hydrochloride|BLD Pharm [bldpharm.com]

- 12. 935668-15-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Presumed Mechanism of Action of N-(azetidin-3-yl)-N-methylacetamide hydrochloride: A Muscarinic M1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of N-(azetidin-3-yl)-N-methylacetamide hydrochloride, a compound of significant interest within the field of neuropharmacology. While direct and comprehensive pharmacological data for this specific molecule remains limited in publicly accessible literature, substantial evidence from structurally analogous compounds strongly suggests its role as a high-affinity agonist for the M1 muscarinic acetylcholine receptor (mAChR). This document synthesizes the available evidence, posits a scientifically grounded hypothesis for its molecular and cellular activity, and provides detailed, field-proven experimental protocols for the complete characterization of its pharmacological profile. The insights and methodologies presented herein are designed to empower researchers in the rigorous evaluation of this and similar compounds for potential therapeutic applications, particularly in the context of neurodegenerative disorders such as Alzheimer's disease.

Introduction: The Rationale for Targeting the M1 Muscarinic Receptor

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, particularly in the cortex and hippocampus. These brain regions are critically involved in cognitive functions such as memory and learning.[1] A well-established cholinergic deficit is a hallmark of Alzheimer's disease, making the M1 receptor a compelling therapeutic target.[2] Agonism of the M1 receptor is hypothesized to not only provide symptomatic relief by enhancing cholinergic neurotransmission but also to potentially modify the disease course by promoting the non-amyloidogenic processing of amyloid precursor protein (APP).[3] this compound, with its azetidine core, represents a class of compounds designed to selectively engage this critical receptor. The azetidine moiety offers a rigid scaffold that can be exploited to achieve subtype selectivity among the highly conserved family of muscarinic receptors.[1]

Postulated Mechanism of Action: A High-Affinity M1 Agonist

Based on the pharmacological profile of structurally related azacycloalkyl analogues, this compound is presumed to act as a potent agonist at the M1 muscarinic receptor. A key study on a series of N-methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides revealed that the azetidine analogue exhibited a high binding affinity for muscarinic receptors in the rat brain. This evidence forms the foundation of our mechanistic hypothesis for this compound.

Receptor Binding and Selectivity Profile

It is hypothesized that this compound binds to the orthosteric site of the M1 receptor, the same site occupied by the endogenous neurotransmitter, acetylcholine. The selectivity of this compound for the M1 subtype over M2-M5 is a critical determinant of its therapeutic potential, as activation of peripheral M2 and M3 receptors can lead to undesirable side effects. While the precise selectivity profile of this compound is yet to be published, a high degree of M1 selectivity is the design objective for such compounds.

Table 1: Hypothesized Muscarinic Receptor Binding Affinity and Functional Potency of this compound

| Receptor Subtype | Hypothesized Binding Affinity (Kᵢ) | Hypothesized Functional Potency (EC₅₀) | Primary G-Protein Coupling |

| hM1 | Low Nanomolar | Low to Mid Nanomolar | Gq/11 |

| hM2 | High Nanomolar to Micromolar | High Nanomolar to Micromolar | Gi/o |

| hM3 | High Nanomolar to Micromolar | High Nanomolar to Micromolar | Gq/11 |

| hM4 | High Nanomolar to Micromolar | High Nanomolar to Micromolar | Gi/o |

| hM5 | High Nanomolar to Micromolar | High Nanomolar to Micromolar | Gq/11 |

Downstream Signaling Cascade

Upon binding of this compound to the M1 receptor, a conformational change is induced, leading to the activation of the heterotrimeric G-protein, Gq/11.[4] This initiates a well-characterized signaling cascade:

-

Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates PLC.

-

Hydrolysis of PIP₂: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[6]

-

Activation of Protein Kinase C (PKC): The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate PKC, which then phosphorylates a multitude of downstream protein targets, leading to various cellular responses.

Caption: M1 Receptor Gq Signaling Pathway.

Experimental Protocols for Pharmacological Characterization

To empirically validate the hypothesized mechanism of action, a series of well-established in vitro assays are required. The following protocols provide a framework for determining the binding affinity, functional potency, and selectivity of this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity (Kᵢ) of the test compound for each of the five human muscarinic receptor subtypes (hM1-hM5).[7]

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, and hM5).

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.[8]

-

Determine protein concentration of the membrane preparations using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a non-selective muscarinic antagonist radioligand, such as [³H]N-methylscopolamine ([³H]NMS), to each well.

-

Add increasing concentrations of this compound (the "competitor").

-

To determine non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., atropine) to a set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).[8]

-

-

Filtration and Scintillation Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats, separating the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Calcium Mobilization Assay for Functional Potency

This functional assay measures the ability of the test compound to act as an agonist and stimulate the Gq-mediated signaling pathway, resulting in an increase in intracellular calcium.[9][10]

Caption: Calcium Mobilization Assay Workflow.

Step-by-Step Methodology:

-

Cell Culture:

-

Plate CHO cells stably expressing hM1, hM3, or hM5 receptors in black-walled, clear-bottom 96-well plates and grow to confluence.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubate the plate at 37°C for approximately 1 hour to allow for dye uptake and de-esterification.[11]

-

-

Calcium Flux Measurement:

-

Wash the cells to remove any extracellular dye.

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

-

Measure the baseline fluorescence for a short period.

-

Use the instrument's integrated fluidics to add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.[12]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak fluorescence response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

-

Phosphoinositide Turnover Assay

This assay directly measures the accumulation of inositol phosphates, a downstream product of PLC activation, providing a robust measure of Gq/11 pathway engagement.[5][13]

Step-by-Step Methodology:

-

Cell Labeling:

-

Culture cells expressing the Gq-coupled muscarinic receptor of interest in the presence of [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.[14]

-

-

Agonist Stimulation:

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon receptor stimulation.

-

Add increasing concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes).

-

-

Extraction and Separation of Inositol Phosphates:

-

Terminate the reaction by adding a suitable acid (e.g., trichloroacetic acid).

-

Extract the soluble inositol phosphates.

-

Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography.

-

-

Quantification and Data Analysis:

-

Quantify the amount of [³H]-labeled inositol phosphates using liquid scintillation counting.

-

Plot the amount of inositol phosphate accumulation against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Conclusion and Future Directions

While definitive, published data on the pharmacological profile of this compound is currently unavailable, the evidence from closely related analogs strongly supports its proposed mechanism of action as a muscarinic M1 receptor agonist. The experimental protocols detailed in this guide provide a comprehensive and rigorous framework for the complete characterization of this and other novel muscarinic modulators. Such studies are essential to confirm its affinity, selectivity, and functional potency, and to validate its potential as a therapeutic agent for cognitive disorders. Future research should focus on obtaining these critical data, as well as evaluating the compound's in vivo efficacy in animal models of Alzheimer's disease and assessing its pharmacokinetic and safety profiles.

References

- 1. 1-(3-Aminoazetidin-1-yl)propan-1-one|CAS 1339189-44-4 [benchchem.com]

- 2. Loss of high-affinity agonist binding to M1 muscarinic receptors in Alzheimer's disease: implications for the failure of cholinergic replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]

- 4. This compound [cymitquimica.com]

- 5. Pharmacological differences between muscarinic receptors coupled to phosphoinositide turnover and those coupled to adenylate cyclase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic receptor-induced phosphoinositide hydrolysis at resting cytosolic Ca2+ concentration in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

- 12. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Muscarinic receptor stimulated phosphoinositide turnover in cardiac atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cholinergic Potential: A Technical Guide to the Biological Characterization of N-(azetidin-3-yl)-N-methylacetamide hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Azetidine Derivative

The azetidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and unique three-dimensional conformations to bioactive molecules.[1] The compound N-(azetidin-3-yl)-N-methylacetamide hydrochloride presents a simple yet intriguing chemical architecture, combining the constrained azetidine ring with an N-methylacetamide moiety that bears resemblance to the endogenous neurotransmitter acetylcholine. While public domain literature does not extensively detail the specific biological activity of this particular molecule, its structural features strongly suggest a potential interaction with the cholinergic system.

This in-depth technical guide, therefore, embarks on a systematic exploration of the potential biological activity of this compound as a putative cholinergic modulator. We will operate under the hypothesis that this compound may target either muscarinic acetylcholine receptors (mAChRs) or nicotinic acetylcholine receptors (nAChRs). This document will serve as a comprehensive roadmap for researchers seeking to elucidate the pharmacological profile of this and structurally similar compounds. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into the interpretation of potential outcomes.

Section 1: The Cholinergic System - A Landscape of Therapeutic Opportunity

The cholinergic system, comprising acetylcholine, its receptors (muscarinic and nicotinic), and the enzymes responsible for its synthesis and degradation, plays a pivotal role in a vast array of physiological processes.[2] These include learning, memory, attention, muscle contraction, and autonomic control. Consequently, modulation of cholinergic signaling has been a cornerstone of therapeutic intervention for a range of disorders, from Alzheimer's disease and schizophrenia to myasthenia gravis and overactive bladder.[3][4]

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), each exhibiting distinct tissue distribution and signaling pathways.[3] M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[3] M2 and M4 receptors, on the other hand, couple to Gi/o, inhibiting adenylyl cyclase and modulating ion channel activity.[3]

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels composed of five subunits.[5] Neuronal nAChRs are highly diverse, with the α4β2 and α7 subtypes being of particular interest for their roles in cognition and nicotine addiction.[5][6]

The structural components of this compound – a cationic amine within the azetidine ring and a potential hydrogen bond-accepting carbonyl group in the acetamide moiety – are consistent with the general pharmacophore for cholinergic ligands.[5][7]

Section 2: A Tiered Approach to Unraveling Biological Activity

A logical and stepwise approach is paramount to efficiently and accurately characterizing the biological activity of a novel compound. We propose a tiered screening cascade, beginning with broad, target-agnostic assessments and progressively narrowing the focus to specific receptor subtypes and signaling pathways.

Figure 1: A tiered experimental workflow for the characterization of this compound.

Section 3: Experimental Protocols - A Practical Guide

This section provides detailed, step-by-step methodologies for the key experiments outlined in our tiered approach.

Tier 1: Primary Screening - Radioligand Binding Assays

The initial step is to determine if this compound binds to either muscarinic or nicotinic receptors. Radioligand binding assays are a robust and high-throughput method for this purpose.

Objective: To assess the affinity of the test compound for the overall muscarinic and nicotinic receptor populations.

Protocol 3.1.1: Muscarinic Receptor Binding Assay

-

Preparation of Membranes: Prepare cell membranes from a tissue source rich in muscarinic receptors (e.g., rat cerebral cortex) or from a cell line overexpressing a specific mAChR subtype.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Use a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Incubation: In a 96-well plate, combine the membrane preparation, [³H]-NMS at a concentration near its Kd, and varying concentrations of this compound.

-

Non-specific Binding: In parallel wells, include a high concentration of a known non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

Incubation and Termination: Incubate the plates at room temperature for a defined period to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Scintillation Counting: Wash the filters to remove unbound radioligand, and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 3.1.2: Nicotinic Receptor Binding Assay

This protocol is similar to the muscarinic binding assay, with key differences in the choice of radioligand and tissue/cell source.

-

Preparation of Membranes: Use membranes from a brain region with high nAChR expression (e.g., rat thalamus or cortex) or cell lines expressing specific nAChR subtypes (e.g., SH-SY5Y cells for α3β4, HEK293 cells transfected with α4β2 or α7).

-

Radioligand: Employ a broad-spectrum nicotinic radioligand such as [³H]-epibatidine or subtype-preferring radioligands like [³H]-cytisine for α4β2* nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs.

-

Incubation, Termination, and Data Analysis: Follow the same principles as outlined in Protocol 3.1.1, using an appropriate unlabeled nicotinic ligand (e.g., nicotine) to define non-specific binding.

Table 1: Representative Data from Primary Binding Assays

| Compound | Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |

| N-(azetidin-3-yl)-N-methylacetamide HCl | Muscarinic Receptors | [³H]-NMS | Hypothetical Value | Calculated Value |

| N-(azetidin-3-yl)-N-methylacetamide HCl | Nicotinic Receptors | [³H]-Epibatidine | Hypothetical Value | Calculated Value |

| Atropine (Control) | Muscarinic Receptors | [³H]-NMS | ~1 | ~0.5 |

| Nicotine (Control) | Nicotinic Receptors | [³H]-Epibatidine | ~5 | ~2 |

Note: The values for the test compound are hypothetical and would be determined experimentally.

Tier 2: Functional Characterization - Cell-Based Assays

Following the confirmation of binding, the next critical step is to determine the functional consequence of this interaction – is the compound an agonist, antagonist, or an allosteric modulator?

Protocol 3.2.1: Calcium Mobilization Assay for M1/M3/M5 Muscarinic Receptors

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the M1, M3, or M5 receptor subtype.

-

Calcium-sensitive Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Agonist Mode: An increase in fluorescence indicates agonistic activity. Generate a concentration-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known muscarinic agonist (e.g., carbachol). A rightward shift in the agonist's concentration-response curve indicates competitive antagonism, from which a pA₂ value can be calculated.

Figure 2: Simplified signaling pathway for Gq-coupled muscarinic receptors.

Protocol 3.2.2: Ion Flux Assay for Nicotinic Receptors

-

Cell Culture: Use a cell line expressing the nAChR subtype of interest.

-

Tracer Loading: Load the cells with a radioactive tracer ion such as ⁸⁶Rb⁺ (a surrogate for K⁺).

-

Compound Stimulation: Stimulate the cells with varying concentrations of this compound.

-

Efflux Measurement: Measure the amount of ⁸⁶Rb⁺ released from the cells, which is proportional to ion channel opening.

-

Data Analysis: Determine EC₅₀ and Eₘₐₓ for agonistic activity or IC₅₀ for antagonistic activity (by co-application with a known agonist like nicotine).

Tier 3 & 4: Delving Deeper - Selectivity and Mechanism of Action

Should the compound show promising activity in the primary functional assays, further investigation into its selectivity across all five muscarinic subtypes and various nAChR subunit combinations is warranted. This can be achieved by repeating the binding and functional assays using cell lines individually expressing each receptor subtype.

To distinguish between an orthosteric and an allosteric mechanism, specialized assays are required. For instance, a positive allosteric modulator (PAM) will potentiate the response to the endogenous agonist, resulting in a leftward shift of the agonist's concentration-response curve and potentially an increase in its maximal effect. A silent allosteric modulator (SAM) will bind to an allosteric site without affecting the receptor's function on its own but can modulate the binding of other ligands.

Section 4: In Silico Modeling and Structure-Activity Relationship (SAR)

Computational modeling can provide valuable insights into the potential binding mode of this compound. Docking studies using homology models or crystal structures of muscarinic and nicotinic receptors can help visualize key interactions and guide the synthesis of analogs for SAR studies. For example, modifications to the azetidine ring, the N-methyl group, or the acetyl moiety can probe the importance of these features for binding and functional activity.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic biological evaluation of this compound as a potential cholinergic modulator. The proposed tiered approach, encompassing binding, functional, and mechanistic studies, will enable a thorough characterization of its pharmacological profile. While the specific biological activity of this compound remains to be elucidated, its structural characteristics suggest that it is a promising candidate for investigation within the cholinergic field. The insights gained from such studies could pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Azetidines - Enamine [enamine.net]

- 2. mdpi.com [mdpi.com]

- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Solubility of N-(azetidin-3-yl)-N-methylacetamide hydrochloride in DMSO: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug candidate from a promising hit to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Low solubility can be a significant impediment, leading to unreliable results in biological assays, difficulties in formulation for in vivo studies, and ultimately, poor oral bioavailability.[1] Therefore, an early and accurate assessment of a compound's solubility is not merely a routine measurement but a strategic imperative that can save valuable time and resources.

Dimethyl sulfoxide (DMSO) is a versatile polar aprotic solvent widely employed in drug discovery for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3] Its miscibility with water and most organic solvents makes it an invaluable vehicle for preparing high-concentration stock solutions of test compounds for various in vitro assays.[2] However, the concentration of DMSO is often kept low in final assay conditions (typically below 0.5% v/v) to minimize solvent-induced cellular effects.[4] This necessitates the preparation of concentrated stock solutions, making the compound's maximum solubility in DMSO a critical piece of information.

This guide focuses on N-(azetidin-3-yl)-N-methylacetamide hydrochloride, providing a framework for determining its solubility in DMSO.

Compound and Solvent Profiles

A thorough understanding of the solute and solvent is fundamental to interpreting solubility data.

This compound: A Profile

-

Structure: The hydrochloride salt of a small molecule containing an azetidine ring, an amide group, and a methyl group. The presence of the hydrochloride salt form suggests it is likely a basic compound, which can influence its solubility in different pH environments, although this is less of a factor in an aprotic solvent like DMSO.

Dimethyl Sulfoxide (DMSO): The Universal Solvent in Early Drug Discovery

-

Chemical Formula: (CH₃)₂SO[2]

-

Molar Mass: 78.13 g/mol [2]

-

Properties: DMSO is a colorless, hygroscopic liquid with a high boiling point (189 °C) and melting point (19 °C).[2] It is a highly polar aprotic solvent, meaning it has a large dipole moment but does not have acidic protons.[2][10] This property allows it to effectively solvate a wide range of compounds, including many that are poorly soluble in water.[2][3]

-

Applications in Research: Its ability to dissolve both polar and nonpolar molecules makes it an ideal solvent for creating stock solutions of test compounds for high-throughput screening and other in vitro assays.[2] It is also used as a cryoprotectant for cell cultures and in some topical drug delivery systems due to its ability to penetrate biological membranes.[2][11]

Understanding Solubility: Kinetic vs. Thermodynamic

Before embarking on experimental determination, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock solution to an aqueous buffer and observing for precipitation.[12][13][14] It is a high-throughput method well-suited for the early stages of drug discovery to quickly rank compounds.[13] However, kinetic solubility values can be influenced by the experimental conditions and may not represent the true equilibrium solubility.[15][16]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[1][12][14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[13][14] While more time-consuming to measure, thermodynamic solubility provides a more accurate and reliable value that is critical for later stages of drug development, such as formulation and preclinical studies.[12][13]

For the purpose of preparing a stock solution in pure DMSO, the thermodynamic solubility is the most relevant parameter.

Experimental Protocol for Determining Thermodynamic Solubility in DMSO

The following protocol outlines a robust "shake-flask" method for determining the thermodynamic solubility of this compound in DMSO at room temperature.

Materials

-

This compound (solid powder)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatted shaker/incubator

-

Microcentrifuge tubes (e.g., 2 mL)

-

High-speed microcentrifuge

-

Calibrated micropipettes and tips

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

-

Volumetric flasks and appropriate solvents for preparing standards and dilutions

Step-by-Step Methodology

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10-20 mg of this compound into a microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube. This should be an amount that is expected to be insufficient to fully dissolve the compound, thus creating a slurry.

-

Vigorously vortex the mixture for 2-3 minutes to ensure thorough wetting of the solid.

-

-

Equilibration:

-

Place the tube in a thermostatted shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for 24-48 hours. The extended incubation time is crucial for reaching thermodynamic equilibrium. Gentle, continuous agitation ensures proper mixing.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid material.[4]

-

-

Sample Collection and Dilution:

-

Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet.

-

Perform a serial dilution of the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations of the compound to ensure accurate quantification.

-

Data Presentation

The experimentally determined solubility should be reported in standard units, such as mg/mL or molarity (mol/L).

| Parameter | Value |

| Compound | This compound |

| Solvent | Anhydrous DMSO |

| Temperature | 25 °C |

| Equilibration Time | 24-48 hours |

| Solubility (mg/mL) | To be experimentally determined |

| Solubility (M) | To be calculated from mg/mL |

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility.

Caption: Experimental workflow for determining thermodynamic solubility.

Safety Considerations

-

This compound: As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood.[17][18]

-

Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid. Keep away from heat and open flames. It can readily penetrate the skin and may carry dissolved substances with it.[2][11] Therefore, it is imperative to wear appropriate gloves and avoid skin contact.

Conclusion

While a specific, publicly available value for the solubility of this compound in DMSO is elusive, this guide provides the necessary scientific framework and a detailed experimental protocol for its determination. A precise understanding of this parameter is not an academic exercise but a critical step in ensuring the integrity of in vitro screening data and in making informed decisions throughout the drug discovery and development pipeline. By adhering to the principles of thermodynamic equilibration and employing robust analytical techniques, researchers can confidently establish the solubility of this and other novel compounds, thereby mitigating risks and paving the way for successful preclinical development.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. 935668-15-8|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CAS: 935668-15-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 935668-15-8 | this compound | Tetrahedron [thsci.com]

- 8. sinfoochem.com [sinfoochem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 11. acs.org [acs.org]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. enamine.net [enamine.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. ovid.com [ovid.com]

- 16. asianpubs.org [asianpubs.org]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Stability and Storage of N-(azetidin--3-yl)-N-methylacetamide hydrochloride

Introduction

N-(azetidin-3-yl)-N-methylacetamide hydrochloride is a chemical compound featuring a strained four-membered azetidine ring. This structural motif is of significant interest in medicinal chemistry due to its unique conformational constraints and metabolic stability.[1][2][3] The hydrochloride salt form is commonly used to enhance the stability, solubility, and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[4][5][6][7] This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and drug development applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability and devising appropriate storage strategies.

| Property | Value | Source |

| CAS Number | 935668-15-8 | [8][9][10][] |

| Molecular Formula | C6H13ClN2O | [8][9][] |

| Molecular Weight | 164.63 g/mol | [9][10][] |

| Appearance | Liquid/Solid (Varies by supplier) | [12][13] |

| Purity | Typically ≥96-97% | [10][13] |

Core Stability Considerations

The stability of this compound is primarily influenced by the interplay between the strained azetidine ring and the properties conferred by the hydrochloride salt.

The Azetidine Ring: A Balance of Reactivity and Stability

The four-membered azetidine ring possesses considerable ring strain, making it more reactive than larger heterocyclic rings like pyrrolidine or piperidine.[1][3] However, it is significantly more stable than the highly strained three-membered aziridine ring.[1][2][3] This intermediate reactivity is a key feature leveraged in medicinal chemistry.

While generally stable under physiological conditions, the azetidine ring can be susceptible to cleavage under strongly acidic or basic conditions.[1] A study on N-substituted azetidines demonstrated that they can undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group.[14] The rate of this decomposition is sensitive to pH and is related to the pKa of the azetidine nitrogen.[14]

The Role of the Hydrochloride Salt in Enhancing Stability

The formation of a hydrochloride salt is a widely adopted strategy in pharmaceutical development to improve the stability of drug candidates.[4][5][6][7] For N-(azetidin-3-yl)-N-methylacetamide, the hydrochloride salt offers several advantages:

-

Protection of the Amine Group: The protonation of the azetidine nitrogen to form the ammonium ion reduces its nucleophilicity and susceptibility to oxidative degradation.[4]

-

Improved Physical Properties: Hydrochloride salts are typically crystalline solids that are easier to handle, process, and formulate compared to their free base counterparts, which may be oils or less stable solids.[4]

-

Enhanced Solubility: The ionic nature of the hydrochloride salt generally leads to improved aqueous solubility, which can be crucial for both chemical reactions and biological assays.[4][5][6]

Recommended Storage and Handling

Based on the available data from chemical suppliers and general principles of chemical stability, the following storage and handling procedures are recommended for this compound.

Optimal Storage Conditions

Temperature: The most consistently recommended storage condition is refrigeration at 2-8°C .[8] This temperature range helps to minimize the rate of any potential degradation reactions.

Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is also advised.[8][15] This is a precautionary measure to prevent potential long-term degradation from atmospheric components.

Container: The compound should be stored in a tightly sealed container to prevent the ingress of moisture.[15][16][17]

Handling Precautions

-

Hygroscopicity: While not explicitly stated for this specific compound, hydrochloride salts can be hygroscopic. It is prudent to handle the material in a dry environment, such as a glove box or a desiccator, to minimize exposure to moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[16]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[12][16][17]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing robust analytical methods to assess the stability of this compound.

Hydrolysis

The amide bond in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than an ester linkage. The hydrochloride salt form provides a mildly acidic environment in solution, which should be considered.

Azetidine Ring Opening

As previously mentioned, the strained azetidine ring can undergo nucleophilic ring-opening.[14] In the case of N-(azetidin-3-yl)-N-methylacetamide, this could potentially be an intramolecular process, although the specific conditions under which this might occur for this molecule are not detailed in the available literature.

The following diagram illustrates a hypothetical acid-catalyzed ring-opening pathway, a common degradation route for strained heterocyclic rings.

Caption: Hypothetical acid-catalyzed ring opening of the azetidine ring.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a well-designed stability study is essential.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H2O2 at room temperature.

-

Thermal: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic: Expose a solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products.

Long-Term Stability Study Protocol

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Store aliquots of the solid compound in tightly sealed vials under the recommended storage conditions (2-8°C, inert atmosphere).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: Analyze the samples for purity and the presence of any degradation products using a validated stability-indicating HPLC method.

The following flowchart outlines a general workflow for a stability testing program.

Caption: General workflow for a comprehensive stability testing program.

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. The inherent strain of the azetidine ring necessitates careful handling, while the hydrochloride salt form provides a significant enhancement in overall stability. By adhering to the recommended storage conditions of refrigeration (2-8°C) under an inert atmosphere and in a tightly sealed container, the integrity of this valuable chemical intermediate can be maintained. Rigorous stability testing, including forced degradation and long-term studies, is essential to fully characterize its stability profile and establish a reliable shelf-life.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pharmainfonepal.com [pharmainfonepal.com]

- 5. pharmaoffer.com [pharmaoffer.com]

- 6. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 7. nbinno.com [nbinno.com]

- 8. 935668-15-8|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | CAS: 935668-15-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound [cymitquimica.com]

- 14. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to N-(azetidin-3-yl)-N-methylacetamide hydrochloride: A Versatile Building Block in Modern Drug Discovery

Foreword: The Strategic Value of Small Rings in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing molecular properties. Among these, the azetidine motif has garnered significant attention. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity. This guide provides a comprehensive technical overview of N-(azetidin-3-yl)-N-methylacetamide hydrochloride, a commercially available building block that serves as a valuable starting point for the synthesis of more complex molecular architectures. While direct literature on the specific applications of this compound is sparse, this guide will leverage established principles of medicinal chemistry and synthetic organic chemistry to illuminate its potential and provide a framework for its effective utilization in research and development.

Molecular Profile and Physicochemical Properties

This compound is a salt of a small, functionalized heterocycle. Its core structure consists of a four-membered azetidine ring substituted at the 3-position with an N-methylacetamide group. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it amenable to a variety of reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 935668-15-8 | [1][][3][4][5] |

| Molecular Formula | C₆H₁₃ClN₂O | [1][][3][4][5] |

| Molecular Weight | 164.63 g/mol | [1][][3][4][5] |

| IUPAC Name | N-(azetidin-3-yl)-N-methylacetamide;hydrochloride | [4] |

| Canonical SMILES | CC(=O)N(C)C1CNC1.Cl | [4] |

| Physical Form | Solid | [6] |

| Purity (typical) | ≥97% | [3][6] |

The Azetidine Amide Moiety: A Privileged Scaffold in Drug Design

The N-(azetidin-3-yl)-N-methylacetamide substructure is of particular interest due to the unique conformational properties of azetidine amides. Unlike acyclic tertiary amides which can exhibit significant steric hindrance and adopt non-planar conformations, the constrained nature of the azetidine ring can enforce a more planar amide geometry. This can lead to more predictable structure-activity relationships (SAR) and can mimic the hydrogen-bonding capabilities of secondary amides without the presence of an N-H donor, which can be a site of metabolic liability.

The incorporation of azetidine scaffolds has been a successful strategy in the development of a number of clinical candidates and approved drugs. While not directly featuring the title compound, these examples underscore the value of the azetidine core in medicinal chemistry.

Synthetic Pathways and Methodologies

General Synthetic Strategy

A common approach to the synthesis of 3-substituted azetidines involves the use of a protected azetidine derivative, such as 1-Boc-azetidin-3-one. The synthesis of the target molecule can be envisioned through the following key transformations:

-

Reductive Amination: Reaction of a protected azetidin-3-one with methylamine followed by reduction of the resulting imine to yield N-methyl-N-(1-Boc-azetidin-3-yl)amine.

-

Acylation: Acylation of the secondary amine with acetyl chloride or acetic anhydride to introduce the acetamide functionality.

-

Deprotection: Removal of the Boc protecting group under acidic conditions, which would concurrently form the hydrochloride salt.

Caption: A plausible synthetic route to this compound.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on standard organic chemistry techniques for the synthesis of similar compounds and has not been experimentally validated for this specific molecule.

Step 1: Synthesis of N-methyl-N-(1-Boc-azetidin-3-yl)amine

-

To a solution of 1-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add methylamine (1.1 eq, as a solution in THF or as a gas).

-

Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of N-(1-Boc-azetidin-3-yl)-N-methylacetamide

-

Dissolve N-methyl-N-(1-Boc-azetidin-3-yl)amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM.

-

Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product may be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of this compound

-

Dissolve the crude N-(1-Boc-azetidin-3-yl)-N-methylacetamide in a suitable solvent such as 1,4-dioxane or methanol.

-

Add a solution of HCl in dioxane (e.g., 4M) or concentrated HCl (excess) and stir at room temperature.

-

Monitor the reaction for the consumption of starting material.

-

Upon completion, the product may precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt.

-

The product can be further purified by trituration with a suitable solvent (e.g., diethyl ether) or by recrystallization.

Applications in Drug Discovery and Development

As a building block, this compound offers a versatile scaffold for the synthesis of a diverse range of compounds for screening in drug discovery programs. The secondary amine of the azetidine ring provides a convenient handle for further functionalization through reactions such as:

-

N-Arylation/N-Alkylation: To introduce various substituents and explore SAR.

-

Reductive Amination: To append larger and more complex side chains.

-

Amide Coupling: To connect to other molecular fragments.

-

Sulfonylation: To form sulfonamides.

References

- 1. 935668-15-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CAS: 935668-15-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound [cymitquimica.com]

N-(azetidin-3-yl)-N-methylacetamide hydrochloride safety data sheet

An In-Depth Technical Guide to the Safe Handling of N-(azetidin-3-yl)-N-methylacetamide hydrochloride

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound (CAS No. 935668-15-8). As a specialized chemical intermediate, particularly in drug development, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.

It is important to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible from major chemical suppliers. Therefore, this guide has been constructed by synthesizing data from supplier product pages, information on structurally similar compounds, and established best practices for handling fine chemicals with analogous functional groups. This approach, rooted in chemical principles, provides a robust framework for risk assessment and management.

Section 1: Compound Profile and Hazard Synopsis

This compound is a heterocyclic building block. Its structure, featuring an azetidine ring and an acetamide group, suggests its utility in constructing more complex molecular architectures.

| Identifier | Value | Source |

| IUPAC Name | N-(azetidin-3-yl)-N-methylacetamide;hydrochloride | [1] |

| CAS Number | 935668-15-8 | [1][2][3] |

| Molecular Formula | C₆H₁₃ClN₂O | [1][2][3] |

| Molecular Weight | 164.63 g/mol | [1][2][3] |

| Typical Storage | Inert atmosphere, 2-8°C | [2] |

Anticipated Hazard Profile

Based on the analysis of structurally related compounds, such as N-(Azetidin-3-yl)acetamide hydrochloride and N-Methylacetamide, the following hazards should be anticipated. This represents a cautious, protective stance in the absence of specific data.

-